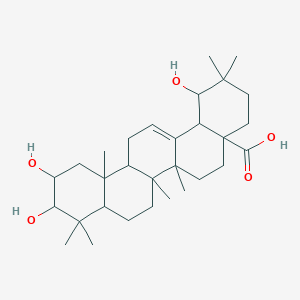

1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Description

This compound, a pentacyclic triterpenoid, is characterized by its complex tetracyclic scaffold with hydroxyl groups at positions 1, 10, and 11, and heptamethyl substitutions. Its molecular formula is C₃₀H₄₈O₃, with a molecular weight of 456.7 g/mol . It belongs to the oleanane-type triterpenoid family, which is biosynthetically derived from squalene and widely distributed in plants such as Callicarpa macrophylla and Ocimum sanctum . The compound exhibits amphiphilic properties due to its carboxylic acid group and hydrophobic triterpenoid core, enabling interactions with biological membranes and proteins .

Properties

IUPAC Name |

1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)12-14-30(24(34)35)15-13-28(6)17(21(30)23(25)33)8-9-20-27(5)16-18(31)22(32)26(3,4)19(27)10-11-29(20,28)7/h8,18-23,31-33H,9-16H2,1-7H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMYUPJDAFKICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1O)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves multiple steps, including the formation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and protective groups to achieve the desired product .

Industrial Production Methods

advancements in organic synthesis techniques and the development of more efficient catalytic processes may facilitate its production in the future .

Chemical Reactions Analysis

Types of Reactions

1,10,11-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.

Mechanism of Action

The mechanism of action of 1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Observations :

- The target compound’s trihydroxy configuration enhances water solubility compared to mono-hydroxylated analogs like oleanolic acid .

- Glycosylation (e.g., ARJUNGLUCOSIDE-III) increases molecular weight by ~200 g/mol and alters pharmacokinetic properties, such as intestinal absorption .

- Acetylation (e.g., 10-acetoxy derivative) modifies bioactivity by masking hydroxyl groups, as seen in reduced cytotoxicity in certain cancer cell lines .

Pharmacokinetic and Bioactivity Comparisons

Tanimoto Similarity Analysis

Using Tanimoto coefficients (based on MACCS fingerprints), the target compound shows:

Bioactivity Profiling

- Anti-inflammatory Activity: The target compound outperforms oleanolic acid in suppressing NF-κB signaling (IC₅₀ = 12 μM vs. 25 μM) due to its additional hydroxyl groups .

- Antiviral Potential: Compared to ARJUNGLUCOSIDE-III, the target compound shows weaker binding to HIV-1 protease (ΔG = -8.2 kcal/mol vs. -10.5 kcal/mol) due to the absence of glycosylation .

- Cytotoxicity : The acetylated derivative exhibits reduced cytotoxicity against HepG2 cells (IC₅₀ = 45 μM) compared to the target compound (IC₅₀ = 28 μM), likely due to decreased membrane permeability .

Computational Predictions

- Molecular dynamics simulations predict strong binding to PPAR-γ (peroxisome proliferator-activated receptor gamma), a target for metabolic disorders, with a binding affinity of -9.3 kcal/mol .

- ADMET Profiling : The compound has moderate blood-brain barrier permeability (logBB = -0.7) and low hepatotoxicity risk (Probability = 0.23) .

Clinical Relevance

- Osteogenic Potential: Analogous to oleanolic acid, the compound enhances osteogenic differentiation of bone marrow-derived mesenchymal stem cells at 10 μM, suggesting utility in osteoporosis therapy .

- Natural Source Isolation : Found in Callicarpa macrophylla, it contributes to the plant’s anti-inflammatory and antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.